7,8-Difluoroquinolin-3-ol

描述

Structural Classification and Nomenclature

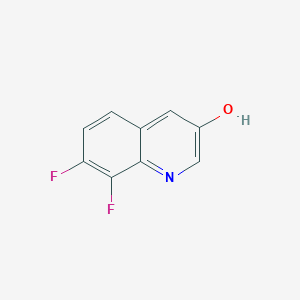

The structural classification of this compound follows the International Union of Pure and Applied Chemistry nomenclature system for heterocyclic compounds. The compound is systematically named as this compound, indicating the presence of fluorine substituents at positions 7 and 8 of the quinoline ring system, with a hydroxyl group positioned at carbon 3. The molecular formula C₉H₅F₂NO reflects the substitution pattern and provides insight into the degree of unsaturation within the molecule.

The quinoline core structure consists of a fused benzene and pyridine ring system, creating a bicyclic aromatic framework that serves as the foundation for numerous biologically active compounds. In this compound, the fluorine atoms occupy positions on the benzene ring portion of the quinoline system, while the hydroxyl group is located on the pyridine ring portion. This substitution pattern creates a unique electronic environment that distinguishes this compound from other fluorinated quinoline derivatives.

The structural data reveals the compact nature of the molecule and the specific arrangement of heteroatoms that contribute to its unique chemical properties. The InChI representation provides a standardized method for describing the molecular connectivity, while the SMILES notation offers a linear representation that facilitates computational analysis and database searching.

Historical Context of Fluorinated Quinolines

The historical development of fluorinated quinolines represents one of the most significant advances in antimicrobial drug discovery during the latter half of the twentieth century. The journey began with the discovery of nalidixic acid in 1962 by George Lesher and coworkers, who identified this compound in a distillate during an attempted synthesis of the antimalarial agent chloroquine. This serendipitous discovery marked the beginning of quinolone antibiotic development and established the foundation for subsequent fluorinated derivatives.

The transformation from first-generation quinolones to fluorinated variants occurred during the 1980s, when researchers discovered that incorporating fluorine atoms into the quinoline structure significantly expanded antimicrobial activity. The addition of fluorine at position 6 of the quinoline ring system proved particularly beneficial, leading to the development of norfloxacin and other second-generation fluoroquinolones that demonstrated broad-spectrum activity against both gram-negative and gram-positive bacteria. This breakthrough established fluorination as a key strategy for enhancing the biological activity of quinoline derivatives.

The evolution continued with the recognition that fluorine substitution at various positions could modulate different aspects of molecular behavior. Research into fluorinated quinolines expanded beyond antimicrobial applications to include investigations into their potential use in materials science, particularly in dye-sensitized solar cells and metal-ion recognition sensors. The development of compounds like this compound represents the culmination of this research trajectory, demonstrating how specific fluorination patterns can create molecules with unique properties for specialized applications.

More than 10,000 quinolone analogs have been synthesized since the introduction of nalidixic acid, yet only a handful have achieved clinical success. This extensive synthetic effort has provided valuable insights into structure-activity relationships and has established fluorination as a critical modification strategy for optimizing quinoline properties. The specific case of this compound illustrates how contemporary synthetic methodologies enable the preparation of highly functionalized fluorinated quinolines that were previously inaccessible.

Significance in Quinoline Chemistry Research

The significance of this compound in quinoline chemistry research extends beyond its individual properties to encompass its role as a model compound for understanding fluorine effects in heterocyclic systems. The compound serves as an important reference point for investigating how multiple fluorine substituents influence the electronic structure and reactivity of quinoline derivatives. Research has demonstrated that fluorine substitution can significantly alter the metabolic stability of molecules, with fluorinated compounds often exhibiting enhanced resistance to enzymatic degradation.

The strategic placement of fluorine atoms at positions 7 and 8 creates a unique electronic environment that affects both the nucleophilicity and electrophilicity of adjacent positions within the quinoline ring system. This electronic modulation has important implications for understanding how fluorinated quinolines interact with biological targets and how they can be further functionalized through synthetic transformations. The presence of the hydroxyl group at position 3 adds another dimension to the compound's reactivity profile, providing a site for hydrogen bonding interactions and potential derivatization.

Recent advances in nucleophilic fluorination methodology have highlighted the importance of compounds like this compound as benchmark structures for evaluating new synthetic approaches. The development of concerted nucleophilic aromatic substitution strategies has enabled the direct carbon-hydrogen fluorination of quinolines without the formation of intermediate Meisenheimer complexes, representing a significant methodological breakthrough. These synthetic advances have made it possible to access previously challenging fluorination patterns and have expanded the scope of accessible fluorinated quinoline structures.

Relationship to Other Fluorinated Quinoline Derivatives

The relationship between this compound and other fluorinated quinoline derivatives provides insight into the systematic exploration of fluorination patterns within the quinoline scaffold. Comparative analysis with related compounds such as 5,7-difluoroquinolin-3-ol and 6,8-difluoroquinolin-4-ol reveals how the position of fluorine substituents and functional groups influences molecular properties and potential applications.

The 5,7-difluoroquinolin-3-ol isomer shares the same molecular formula but exhibits different physicochemical properties due to the altered fluorination pattern. This positional isomerism demonstrates the precision required in fluorinated quinoline design and highlights how subtle structural changes can lead to significantly different molecular behaviors. Similarly, the 6,8-difluoroquinolin-4-ol derivative illustrates how moving the hydroxyl group from position 3 to position 4 affects both the electronic distribution and the potential for intermolecular interactions.

The broader family of fluorinated quinoline derivatives includes compounds with varying degrees of fluorine substitution and different functional group patterns. For example, 8-(difluoromethyl)quinolin-3-ol represents a variant where fluorine is introduced as part of a difluoromethyl group rather than as individual fluorine atoms. This structural modification creates different steric and electronic effects while maintaining the overall quinoline framework.

Research into fluorinated quinoline derivatives has revealed important structure-activity relationships that inform the design of new compounds. Studies have shown that fluorine substitution can enhance binding affinity to biological targets through halogen bonding interactions, while also improving physicochemical properties such as lipophilicity and metabolic stability. The specific case of this compound provides valuable data for understanding how adjacent fluorine substituents interact with each other and with the quinoline π-system.

The collision cross section data for this compound provides additional insight into its three-dimensional structure and gas-phase behavior. The predicted collision cross section values range from 129.0 Ų for the molecular ion to 179.6 Ų for the acetate adduct, reflecting the influence of different ionization modes on the molecular conformation. These measurements are valuable for mass spectrometric identification and for understanding how the compound behaves under various analytical conditions.

属性

IUPAC Name |

7,8-difluoroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRUKTJMDNQDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314012-52-6 | |

| Record name | 7,8-difluoroquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For instance, the reaction of 5,6,7,8-tetrafluoroquinoline with sodium methoxide can yield the desired product . Another approach involves the direct fluorination of quinoline using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as the Gould-Jacobs or Friedländer synthesis, which are well-established methods for constructing quinoline derivatives . These methods can be adapted to include fluorination steps, ensuring efficient and cost-effective production.

化学反应分析

Types of Reactions: 7,8-Difluoroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

科学研究应用

Chemical Properties and Structure

7,8-Difluoroquinolin-3-ol has the molecular formula and a molecular weight of 181.14 g/mol. The compound features a quinoline structure characterized by two fluorine atoms at the 7 and 8 positions and a hydroxyl group at the 3 position. This configuration enhances its lipophilicity and interaction with biological targets, making it a valuable compound for further research.

Medicinal Chemistry

The compound is primarily studied for its therapeutic potential , particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as mg/mL. Its antifungal properties have also been documented, showing effectiveness against common fungal pathogens.

- Antiviral Properties : The compound has demonstrated potential against viral infections. For instance, studies have indicated its ability to inhibit the H5N1 virus, highlighting its relevance in antiviral drug development.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, warranting further investigation into its mechanisms of action against various cancer cell lines.

Biological Research

In biological systems, the compound serves as an important tool for studying enzyme inhibition and receptor binding due to its enhanced interaction capabilities stemming from its fluorinated structure. It is utilized in research aimed at understanding biochemical pathways related to DNA synthesis and metabolism.

Material Science

This compound is also applied in material science:

- Synthesis of Advanced Materials : The compound acts as a precursor for synthesizing more complex fluorinated quinoline derivatives that are valuable in developing new materials and catalysts.

- Liquid Crystals and Dyes : Its unique properties contribute to advancements in display technology and textile manufacturing through its use in producing liquid crystals and dyes.

Antibacterial Efficacy Study

A study conducted by researchers evaluated the antibacterial efficacy of various quinoline derivatives against Escherichia coli. The results indicated that derivatives with specific substitutions exhibited potent inhibitory effects. The study highlighted that this compound had one of the lowest MIC values among tested compounds.

Antiviral Activity Assessment

In another study examining the antiviral potential of different quinolone derivatives against H5N1 virus strains, this compound was shown to inhibit viral replication effectively. The mechanism involved stabilizing enzyme-DNA complexes critical for viral propagation.

作用机制

The mechanism of action of 7,8-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death . The compound stabilizes the enzyme-DNA complex, preventing DNA replication and transcription, which is crucial for its antibacterial activity .

相似化合物的比较

- 5,6,7,8-Tetrafluoroquinoline

- 5,7,8-Trifluoroquinoline

- 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Comparison: 7,8-Difluoroquinolin-3-ol is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it more suitable for certain applications, such as enhanced enzyme inhibition and improved pharmacokinetic profiles .

生物活性

7,8-Difluoroquinolin-3-ol is a derivative of quinoline that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 7 and 8 positions of the quinoline ring and a hydroxyl group at the 3 position. This unique structure contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. In particular:

- Antibacterial Effects : Studies have shown that compounds similar to this compound possess inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions have been reported to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as mg/mL .

- Antifungal Activity : The compound has also been noted for its antifungal properties, demonstrating effectiveness against common fungal pathogens.

Antiviral Activity

The antiviral potential of this compound has been highlighted in studies focused on viral infections. For example:

- Inhibition of H5N1 Virus : Research indicates that certain derivatives exhibit high inhibition rates against H5N1 virus growth while maintaining low cytotoxicity. A derivative showed a virus growth inhibition value of 91.2% with a cytotoxicity value of only 79.3% .

The mechanisms through which this compound exerts its biological effects involve:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell division and viral replication.

- Modulation of Cell Signaling Pathways : It potentially affects signaling pathways related to inflammation and cell survival.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that some derivatives showed promising cytotoxic activity with IC50 values in the low micromolar range. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Huh7 | 16.54 |

| Derivative B | Eca109 | 5.27 |

This suggests that structural modifications can enhance the anticancer efficacy of quinoline derivatives .

In Silico Studies

In silico molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies have indicated strong interactions with proteins associated with cancer progression and viral replication.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 7,8-Difluoroquinolin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of quinoline precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key considerations include:

- Temperature Control : Fluorination is exothermic; maintaining low temperatures (-20°C to 0°C) minimizes side reactions.

- Solvent Selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of fluorinating agents.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

| Technique | Application | Parameters |

|---|---|---|

| NMR | Confirm substitution pattern (δ 7-8 ppm for aromatic protons, coupling constants for fluorine proximity) | DMSO-d6 solvent, 400 MHz+ |

| X-ray Crystallography | Resolve crystal structure and fluorine positioning | Single-crystal diffraction |

| FT-IR | Identify hydroxyl (3200-3600 cm⁻¹) and C-F (1100-1200 cm⁻¹) stretches | KBr pellet method |

- Cross-Validation : Compare experimental data with computational models (DFT calculations for bond angles/electronic density) .

Advanced Research Questions

Q. How can contradictory findings in the biological activity of this compound across studies be systematically resolved?

- Methodological Answer :

- Triangulate Variables : Compare assay conditions (e.g., cell lines, concentrations, incubation times). For example, discrepancies in IC50 values may arise from differences in cell permeability or solvent (DMSO vs. saline) .

- Reproducibility Framework : Implement multi-lab validation using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What experimental designs are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Iterative SAR Workflow :

Core Modification : Synthesize analogs with substituents at positions 1, 2, or 2.

Activity Profiling : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

Data Interpretation : Apply multivariate analysis (PCA or PLS regression) to correlate substituent electronegativity with inhibitory potency.

- Contradiction Mitigation : Use control compounds (e.g., non-fluorinated quinolines) to isolate fluorine-specific effects .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., cytochrome P450).

- MD Simulations : Simulate ligand-protein stability in explicit solvent (100 ns trajectories) to assess fluorine’s role in binding entropy.

- Validation : Cross-check with experimental mutagenesis data (e.g., Ala-scanning of active-site residues) .

Data Analysis and Interpretation

Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Error Source Identification :

- Solvent Effects : Compare in silico (implicit solvent) vs. in vitro (aqueous buffer) conditions.

- Conformational Sampling : Use enhanced sampling (metadynamics) to account for flexible binding pockets.

- Iterative Refinement : Adjust force field parameters (e.g., AMBER ff19SB) to better model C-F interactions .

Q. How should researchers design longitudinal studies to evaluate the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (light, humidity, pH extremes) and monitor degradation via LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life.

- Data Consistency : Maintain rigorous lab notebooks with timestamps and environmental logs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。